![molecular formula C24H17ClN4O2 B2734476 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 478045-66-8](/img/structure/B2734476.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . This type of compound is of interest to researchers in the fields of medicinal and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one”, is characterized by a five-membered ring that possesses two carbon atoms, one oxygen atom, and two nitrogen atoms . The specific molecular structure of this compound is not available in the retrieved information.Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Applications
Research indicates that derivatives of the phthalazinone class, which include structures similar to the compound , have been explored for their anti-inflammatory and antimicrobial properties. The synthesis and evaluation of these derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as therapeutic agents in combating infections and inflammation (Mosaad S M abd Alla et al., 2010; L. H. Al-Wahaibi et al., 2021; M. Behalo, 2016).
Anti-proliferative Activities
The compound and its related derivatives have been evaluated for their anti-proliferative activities, particularly against cancer cell lines. These studies have shown that certain derivatives can selectively inhibit the growth of cancer cells, including liver and breast cancer cell lines, without harming normal cells. This selective cytotoxicity suggests the compound's potential in cancer therapy (Mohamed H. Hekal et al., 2020).
Material Science Applications
Apart from biomedical applications, derivatives of the compound have also been investigated in the field of material science. For instance, copolyethers containing 1,3,4-oxadiazole rings and phthalide groups have been synthesized, demonstrating high thermal stability and good electrical insulating properties. These materials could be used in the development of flexible films and other polymeric materials with specialized applications (C. Hamciuc et al., 2008).
Innovative Biotechnologies
Research has extended into exploring the synthesis of novel compounds that could serve as foundations for innovative biotechnologies. Compounds with embedded oxadiazoline and oxazine cycles, derived from processes involving the compound of interest, have shown antimicrobial and antifungal activity. These findings suggest the potential of these compounds in developing new drugs for treating microbial infections (A. Tyrkov et al., 2022).
Propriétés
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-14-11-12-16(13-15(14)2)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZONELWRGIEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
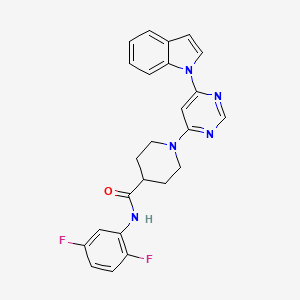
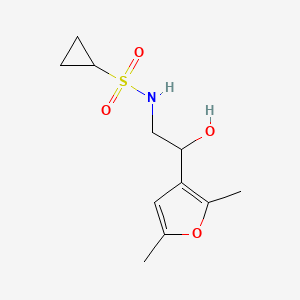
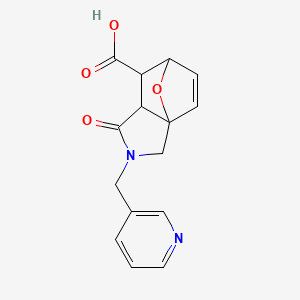
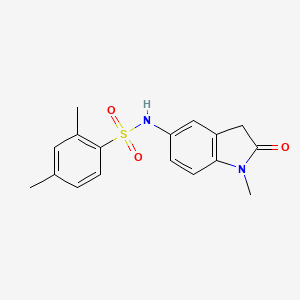
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide](/img/structure/B2734400.png)
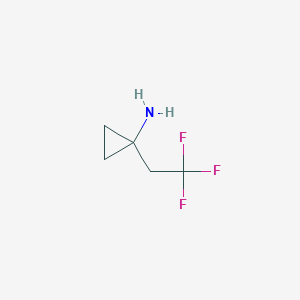
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)
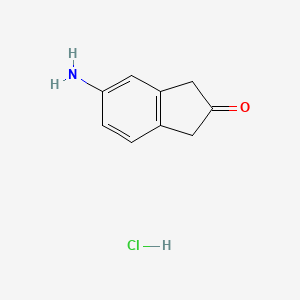
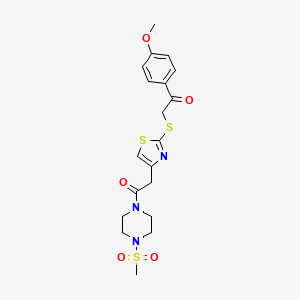
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)
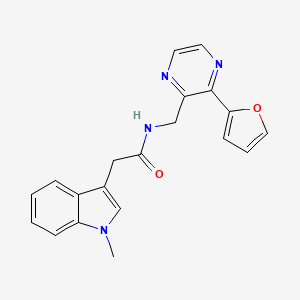
![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)